molecular formula C10H7ClINO B14519293 2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide CAS No. 62899-16-5

2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide

Cat. No.: B14519293
CAS No.: 62899-16-5
M. Wt: 319.52 g/mol
InChI Key: DNYWPJDIAWMUBF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and an iodopropynyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-iodoprop-2-yn-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 3-iodoprop-2-yn-1-amine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The iodopropynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azido or thiol-substituted benzamides.

    Oxidation and Reduction: Products vary based on the specific reaction, such as alcohols or ketones.

    Coupling Reactions: Products include various alkynyl-substituted benzamides.

Scientific Research Applications

2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide involves its ability to interact with biological molecules through covalent bonding. The iodopropynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in interactions with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: This compound is similar in structure but contains a butylcarbamate group instead of a benzamide group.

    2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide: This compound has an additional chloro group on the benzene ring and a propynyl group instead of an iodopropynyl group.

Uniqueness

2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is unique due to the presence of both a chloro group and an iodopropynyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

62899-16-5

Molecular Formula

C10H7ClINO

Molecular Weight

319.52 g/mol

IUPAC Name

2-chloro-N-(3-iodoprop-2-ynyl)benzamide

InChI

InChI=1S/C10H7ClINO/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12/h1-2,4-5H,7H2,(H,13,14)

InChI Key

DNYWPJDIAWMUBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC#CI)Cl

Origin of Product

United States

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